molecular formula C17H16BrClN2O3S B298118 N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide

Cat. No. B298118
M. Wt: 443.7 g/mol
InChI Key: XLWANYWMKKOLTM-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide, also known as BMHSP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Mechanism of Action

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide has been shown to activate the caspase cascade, which leads to the activation of a series of enzymes that ultimately cause the cell to undergo apoptosis. N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and physiological effects:
N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide has been shown to have a number of biochemical and physiological effects. Research has shown that N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the NF-κB pathway. N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide has also been shown to have low toxicity, which makes it a good candidate for use in in vivo studies. However, one limitation of N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide is that it is not very water-soluble, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide. One area of research is the development of more water-soluble derivatives of N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide, which would make it easier to work with in certain experimental settings. Another area of research is the investigation of the potential applications of N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide in the treatment of other diseases, such as malaria and tuberculosis. Additionally, further research is needed to fully understand the mechanism of action of N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide and its potential applications in cancer research.

Synthesis Methods

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide has been synthesized using a variety of methods, including the reaction of 2-(4-chlorophenyl)thioacetohydrazide with 3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)acetic acid, followed by cyclization with sodium acetate. Other methods of synthesis include the reaction of 2-(4-chlorophenyl)thioacetohydrazide with 3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)acetate, followed by cyclization with potassium carbonate.

Scientific Research Applications

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Research has shown that N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide has also been studied for its potential applications in the treatment of other diseases, including malaria and tuberculosis.

properties

Product Name

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide

Molecular Formula

C17H16BrClN2O3S

Molecular Weight

443.7 g/mol

IUPAC Name

N//'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide

InChI

InChI=1S/C17H16BrClN2O3S/c1-10(25-13-5-3-12(19)4-6-13)17(23)21-20-9-11-7-14(18)16(22)15(8-11)24-2/h3-10,20H,1-2H3,(H,21,23)/b11-9+

InChI Key

XLWANYWMKKOLTM-PKNBQFBNSA-N

Isomeric SMILES

CC(C(=O)NN/C=C\1/C=C(C(=O)C(=C1)Br)OC)SC2=CC=C(C=C2)Cl

SMILES

CC(C(=O)NNC=C1C=C(C(=O)C(=C1)Br)OC)SC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)NNC=C1C=C(C(=O)C(=C1)Br)OC)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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